molecular formula C6H6ClF2NO B2556024 3-Amino-2,6-difluorophenol hydrochloride CAS No. 2174000-39-4

3-Amino-2,6-difluorophenol hydrochloride

Cat. No.: B2556024
CAS No.: 2174000-39-4
M. Wt: 181.57
InChI Key: KPCOFBBMTRDWOA-UHFFFAOYSA-N
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Description

3-Amino-2,6-difluorophenol hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of phenol, characterized by the presence of amino and fluorine substituents on the aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-difluorophenol hydrochloride typically involves the introduction of amino and fluorine groups onto a phenol ring. One common method is the nitration of 2,6-difluorophenol followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-difluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Amino-2,6-difluorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-difluorophenol hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,6-dichlorophenol hydrochloride
  • 3-Amino-2,6-dibromophenol hydrochloride
  • 3-Amino-2,6-diiodophenol hydrochloride

Uniqueness

3-Amino-2,6-difluorophenol hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. These properties can influence its reactivity and interactions with biological molecules, making it valuable for specific research applications.

Properties

IUPAC Name

3-amino-2,6-difluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-3-1-2-4(9)5(8)6(3)10;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOFBBMTRDWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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